molecular formula C18H18N2O4S B1362809 L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- CAS No. 67850-42-4

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1362809
CAS No.: 67850-42-4
M. Wt: 358.4 g/mol
InChI Key: LFRLEBFHLCJPDU-KRWDZBQOSA-N
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Description

Chemical Identity and Nomenclature

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is a sulfonamide-modified amino acid with the molecular formula C18H18N2O4S and a molecular weight of 358.41 g/mol. The compound is registered under Chemical Abstracts Service number 67850-42-4 and carries the MFCD identification number MFCD28142435. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid, which precisely describes its stereochemistry and functional group arrangement.

The compound possesses multiple synonymous nomenclatures reflecting its various applications and historical development. Alternative chemical names include N-[(4-Methylphenyl)sulfonyl]-L-tryptophan, (2S)-3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid, and (S)-3-(1H-indol-3-yl)-2-(4-methylphenylsulfonamido)propanoic acid. In peptide chemistry nomenclature systems, the compound is frequently designated as N-tosyl tryptophan or Tosyl-L-tryptophan, where the tosyl group refers to the 4-methylphenylsulfonyl moiety. The compound also carries the designation Nalpha-(4-methylbenzenesulfonyl)-L-tryptophan in specialized peptide synthesis literature, emphasizing the specific protection of the alpha-amino group.

The structural identity of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- encompasses several key molecular features that define its chemical behavior. The molecule contains the characteristic indole ring system derived from the parent tryptophan amino acid, which contributes to its aromatic character and potential for fluorescence applications. The 4-methylphenylsulfonyl group, commonly known as the tosyl group, provides robust protection for the amino functionality while imparting specific chemical properties that facilitate selective deprotection under controlled conditions. The preservation of the L-stereochemistry at the alpha-carbon ensures compatibility with biological systems and maintains the natural configuration required for protein synthesis applications.

Table 1: Molecular Properties of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

Property Value Reference
Molecular Formula C18H18N2O4S
Molecular Weight 358.41 g/mol
CAS Registry Number 67850-42-4
MFCD Number MFCD28142435
SMILES Notation CC1=CC=C(S(=O)(NC@HCC2=CNC3=C2C=CC=C3)=O)C=C1
PubChem CID 1190064

Historical Development of Sulfonamide-Modified Amino Acids

The historical development of sulfonamide-modified amino acids represents a significant evolution in both medicinal chemistry and synthetic organic chemistry, with roots tracing back to the early discoveries of sulfonamide antibiotics in the 1930s. The foundational work began with the discovery of Prontosil by Gerhard Domagk in 1932, which led to the understanding that sulfonamides could serve as effective antimicrobial agents through their ability to interfere with bacterial folate synthesis. This breakthrough demonstrated the potential of sulfonamide structures to interact with biological systems in specific and predictable ways, laying the groundwork for their subsequent application in amino acid modification.

The transition from purely medicinal applications to synthetic chemistry applications occurred during the 1960s and 1970s, when researchers began to recognize the unique properties of sulfonamides as protecting groups and synthetic intermediates. Kenner and colleagues made pioneering contributions in 1971 by describing the use of sulfonamides as "safety catch" linkers for solid-phase peptide synthesis. Their work demonstrated that amino acid active esters could be coupled with solid-supported primary sulfonamides, creating scaffolds suitable for peptide synthesis under basic coupling conditions due to the sufficiently low pKa of the sulfonamide group. This development marked the beginning of systematic exploitation of sulfonamide chemistry in amino acid modification.

The evolution of tosyl-specific chemistry gained momentum through the work of German chemists Kurt Hess and Robert Pfleger, who proposed the tosyl terminology in 1933 following the pattern of trityl nomenclature. The adoption of this terminology in English-language literature beginning in 1934 established the foundation for standardized communication about 4-methylphenylsulfonyl derivatives. The tosyl group became particularly valuable due to its ability to function as both a protecting group and an activating group, with properties that could be selectively modified through chemical manipulation.

The development of electrolytic reduction methods for detosylation represented another significant milestone in the historical progression of sulfonamide-modified amino acids. Research conducted in the early 1970s demonstrated that N-tosyl amino acids could undergo reductive cleavage of the tosyl group using electrolytic methods with sodium chloride or potassium chloride as electrolytes and lead cathodes in methanol-water systems. This methodology proved applicable to N-tosyl peptides while preserving the peptide bond and maintaining optical activity, establishing crucial precedents for the selective manipulation of sulfonamide-protected amino acids.

The modern era of sulfonamide-modified amino acid chemistry has been characterized by increasingly sophisticated applications in complex peptide and protein synthesis. The recognition that sulfonamide groups could provide superior protection compared to traditional carbamate-based protecting groups, particularly in the presence of other sensitive functional groups, has driven continued innovation in this field. The development of strategies for simultaneous deprotection of multiple protecting groups while maintaining the integrity of complex molecular structures has positioned sulfonamide-modified amino acids as essential tools in contemporary bioorganic chemistry.

Table 2: Historical Milestones in Sulfonamide-Modified Amino Acid Development

Year Development Significance Reference
1932 Discovery of Prontosil Foundation of sulfonamide chemistry
1933 Introduction of tosyl terminology Standardization of nomenclature
1971 Safety catch linker development First synthetic applications
1973 Electrolytic detosylation methods Selective deprotection strategies
1990s Solid-phase synthesis applications Modern peptide synthesis

Role in Modern Bioorganic Chemistry

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- occupies a central position in modern bioorganic chemistry due to its unique combination of stability, selectivity, and compatibility with diverse synthetic methodologies. The compound serves as a critical intermediate in the synthesis of complex peptides and proteins, particularly those containing multiple tryptophan residues or sensitive amino acid sequences that require careful protection strategies. The sulfonamide functionality provides exceptional resistance to hydrolysis while maintaining the ability to undergo selective deprotection under controlled acidic conditions, making it indispensable for multi-step synthetic sequences.

Contemporary applications of this compound extend beyond simple amino acid protection to encompass sophisticated chemical transformations that exploit the unique reactivity profile of the sulfonamide group. Recent research has demonstrated the compound's utility in transition-state analogue design, where the tetrahedral geometry of the sulfonamide group mimics the geometry of peptide bond formation and hydrolysis transition states. This property has proven particularly valuable in the development of enzyme inhibitors and mechanistic probes for studying protein function. The ability of sulfonamide groups to participate in bridging coordination interactions with metal centers has opened new avenues for the design of metalloprotein inhibitors and artificial enzyme systems.

The role of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- in fluorescence-based applications represents another significant aspect of its modern utility. The compound's structural features, combining the inherent fluorescence properties of the tryptophan indole ring with the chemical stability imparted by the tosyl group, enable its use in the development of fluorescent probes for protein structure and dynamics studies. Tryptophan analogues derived from this compound exhibit red-shifted emission spectra compared to natural tryptophan, allowing for selective monitoring in the presence of native tryptophan residues. This property has proven particularly valuable in biophysical studies where spatial and temporal resolution of specific amino acid residues is required.

The integration of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- into modern green chemistry practices reflects its alignment with contemporary sustainability principles. The compound's synthesis from readily available starting materials, its stability under ambient conditions, and its compatibility with mild reaction conditions contribute to reduced environmental impact compared to alternative protecting group strategies. The development of efficient synthetic routes that minimize waste generation and avoid hazardous reagents has positioned this compound as a preferred choice for environmentally conscious synthetic chemistry.

Advanced applications in chemical biology have demonstrated the compound's value in the development of bioorthogonal chemistry strategies. The selective reactivity of the sulfonamide group toward specific chemical transformations, combined with its stability in biological environments, enables the design of chemical probes that can function in living systems without interfering with natural biochemical processes. This capability has proven essential for the development of tools for studying protein function in complex biological contexts, including live cell imaging and in vivo protein labeling applications.

The compound's role in modern peptide therapeutics development reflects the growing importance of modified amino acids in drug discovery and development. The enhanced stability and altered physicochemical properties imparted by the sulfonamide modification can improve the pharmacological properties of peptide-based drugs, including increased metabolic stability and altered tissue distribution. These modifications have proven particularly valuable in the development of peptide therapeutics targeting specific biological pathways where natural amino acid sequences may be susceptible to enzymatic degradation.

Table 3: Modern Applications of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- in Bioorganic Chemistry

Application Area Specific Use Advantages Reference
Peptide Synthesis Amino acid protection Acid-labile, stable to bases
Enzyme Inhibition Transition-state analogue Tetrahedral geometry mimics
Fluorescence Studies Protein dynamics probes Red-shifted emission
Green Chemistry Sustainable synthesis Mild conditions, low waste
Chemical Biology Bioorthogonal reactions Selective reactivity
Drug Development Peptide therapeutics Enhanced stability

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLEBFHLCJPDU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360857
Record name L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67850-42-4
Record name L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Reaction

Based on the literature and experimental reports:

  • Equimolar amounts of L-tryptophan (e.g., 2.5 mmol, 511 mg) and p-toluenesulfonyl chloride (2.5 mmol, 477 mg) are dissolved or suspended in an appropriate solvent such as pyridine or a mixture of organic solvents.
  • The reaction mixture is stirred at room temperature for several hours (typically 2-4 hours) to allow the sulfonyl chloride to react with the amino group, forming the sulfonamide linkage.
  • The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (IR), where the disappearance of the sulfonyl chloride peak and appearance of sulfonamide bands are observed.
  • After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.
  • The crude product is purified by recrystallization from suitable solvents or by chromatography to yield the white solid N-[(4-methylphenyl)sulfonyl]-L-tryptophan.

Solubility and Stock Solution Preparation

For practical applications and further experimental use, preparing stock solutions of N-[(4-methylphenyl)sulfonyl]-L-tryptophan is crucial. The compound exhibits solubility in various solvents, and the preparation of stock solutions must consider this to ensure complete dissolution.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 2.7901 mL 13.9505 mL 27.901 mL
5 mM Solution 0.558 mL 2.7901 mL 5.5802 mL
10 mM Solution 0.279 mL 1.3951 mL 2.7901 mL

Note: Volumes are calculated based on the molecular weight (358.41 g/mol) of the compound.

Research Findings on Preparation and Characterization

Synthesis Yield and Purity

  • The reaction of L-tryptophan and p-toluenesulfonyl chloride typically yields the N-tosyl derivative as a white solid with good purity.
  • Yields reported are generally high (around 80-90%), depending on reaction conditions and purification methods.

Characterization Techniques

Summary Table of Preparation Parameters

Parameter Details
Starting Material L-Tryptophan (C11H12N2O2)
Sulfonylating Agent p-Toluenesulfonyl chloride
Solvent Pyridine, DMSO, or mixed organic solvents
Reaction Conditions Room temperature, 2-4 hours
Product Form White solid, N-[(4-methylphenyl)sulfonyl]-L-tryptophan
Yield ~80-90%
Molecular Weight 358.41 g/mol
Stock Solution Solvents DMSO, PEG300, Tween 80, corn oil, water
Storage Conditions -80°C (6 months), -20°C (1 month)

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .

Scientific Research Applications

Biological Research

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is utilized in biological research for studying protein-ligand interactions and enzyme mechanisms. Its sulfonamide group can facilitate binding to various biological targets, making it useful for investigating biochemical pathways. For instance, molecular docking studies have shown that this compound can affect serotonin synthesis, influencing mood and behavior, which is crucial in understanding mood disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. It acts as a precursor to serotonin, a neurotransmitter involved in regulating mood, sleep, and appetite. Research indicates that derivatives of L-tryptophan can modulate serotonin levels, suggesting potential applications in treating depression and anxiety disorders .

Industrial Applications

Industrially, L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules. Additionally, it has applications in developing new materials with specific properties due to its stability conferred by the methyl group on the phenyl ring.

Case Study 1: Serotonin Modulation

A study conducted on the effects of L-Tryptophan derivatives on serotonin levels demonstrated that this compound could significantly influence serotonin synthesis pathways. The research utilized various spectroscopic techniques to analyze interactions at the molecular level, confirming its potential as a therapeutic agent for mood disorders .

Case Study 2: Protein-Ligand Interaction Studies

Another investigation focused on the binding affinity of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- with specific enzymes involved in metabolic pathways. The study utilized molecular docking simulations to predict binding energies and interaction patterns, revealing insights into how this compound could be leveraged for drug development targeting specific enzymes .

Mechanism of Action

The mechanism of action of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways. For example, it can affect serotonin synthesis by acting as a precursor to serotonin, thereby influencing mood and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of sulfonamide-tryptophan derivatives is heavily influenced by substituents on the aryl ring and modifications to the amino acid backbone. Below is a comparative analysis:

Table 1: Structural Comparison of Sulfonamide-Tryptophan Derivatives
Compound Name Substituent on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key Features
L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- 4-methyl C₁₉H₂₀N₂O₄S 384.44 High purity (>97%), research use
DL-Tryptophan, N-[(4-bromo-2-methylphenyl)sulfonyl]- 4-bromo-2-methyl C₁₈H₁₇BrN₂O₄S 437.31 Bromine enhances electrophilicity
N-[(4-Methoxyphenyl)sulfonyl]-L-tryptophan 4-methoxy C₁₉H₂₀N₂O₅S 400.44 Methoxy group increases polarity
N-[(4-tert-butylphenyl)sulfonyl]-L-tryptophan 4-tert-butyl C₂₂H₂₆N₂O₄S 438.52 Bulky tert-butyl group affects steric interactions
N-[(4-acetamidophenyl)sulfonyl]-L-tryptophan 4-acetamido C₂₀H₂₁N₃O₅S 415.46 Acetamido enhances hydrogen bonding
Antimicrobial Activity
  • L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- : While direct data is lacking, structurally related compounds from Streptomyces sp. DA22, such as N-(4-methyl-1-oxo-3-hexene-1-yl)-L-tryptophan, exhibit antimicrobial activity against Gram-positive bacteria .
  • N-[(4-Acetamidophenyl)sulfonyl]-L-tryptophan : Acetamido-substituted derivatives show enhanced binding to bacterial enzymes, as predicted by docking studies .
Herbicidal Activity
  • Sulfonamide-tryptophan derivatives with methyl or halogen substituents (e.g., bromine) have been investigated as herbicides. The 4-methylphenyl group in the title compound may confer moderate herbicidal activity by disrupting plant amino acid biosynthesis .

Physicochemical Properties

  • Crystal Packing : The crystal structure of N-[(4-methylphenyl)sulfonyl]acetamide (a simpler analogue) reveals hydrogen-bonded dimers and chains, which stabilize the solid state. Similar packing is expected for L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-, influencing solubility and melting point .
  • Solubility : The 4-methylphenyl group enhances lipophilicity compared to polar derivatives (e.g., 4-methoxy or acetamido), making it more suitable for membrane permeability studies .

Computational and Docking Studies

Density Functional Theory (DFT) studies on sulfonamide-tryptophan derivatives highlight the role of substituents in electronic properties. For example:

  • The 4-methyl group reduces the compound’s dipole moment compared to methoxy or acetamido derivatives, aligning with its lower aqueous solubility .
  • Molecular docking predicts that bromine-substituted derivatives bind more strongly to hydrophobic enzyme pockets, while polar groups (e.g., methoxy) favor interactions with hydrophilic residues .

Biological Activity

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is a derivative of the essential amino acid L-tryptophan, modified with a sulfonyl group. This modification enhances its chemical properties and potential biological activities. The compound has a molecular formula of C₁₈H₁₈N₂O₄S and a molecular weight of approximately 358.42 g/mol.

Biological Activity

L-Tryptophan itself is known for its crucial role in protein synthesis and as a precursor for neurotransmitters such as serotonin, which is vital for mood regulation, sleep, and appetite control . The introduction of the sulfonyl group in L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- may alter its biochemical interactions, potentially enhancing its efficacy in various biological processes.

The biological activity of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- may involve:

  • Serotonin Modulation : As a precursor to serotonin, this compound could influence serotonin synthesis and levels in the brain, which has implications for mood disorders.
  • Protein-Ligand Interactions : The compound is utilized in research to study interactions between proteins and ligands, providing insights into enzyme mechanisms and receptor activities.
  • Tumor Growth Regulation : There is potential for this compound to affect cancer cell proliferation or enhance the sensitivity of tumor cells to chemotherapy agents.

Case Studies

  • Eosinophilia-Myalgia Syndrome (EMS) :
    • A notable case linked the consumption of L-Tryptophan with EMS, characterized by myalgias and eosinophilia. This syndrome was primarily associated with a specific manufacturer’s product prior to regulatory changes. Post-ban studies indicated a decline in EMS cases related to L-Tryptophan consumption .
  • Clinical Trials :
    • Several clinical trials have explored the effects of L-Tryptophan supplementation on mood and behavior. Research indicates that manipulating serum tryptophan concentrations can significantly impact serotonin synthesis in the brain, thus affecting psychological well-being .

Comparative Analysis

Compound NameStructure FeaturesUnique Properties
L-Tryptophan Basic amino acid structurePrecursor for serotonin
N-(p-Toluenesulfonyl)-L-Tryptophan Similar sulfonamide structureEnhanced solubility
5-Hydroxytryptophan Hydroxylated derivativeDirect precursor for serotonin
Serotonin Indoleamine neurotransmitterKey role in mood regulation
4-Methylbenzenesulfonic acid Simple sulfonic acidUsed as a reagent in organic synthesis

This table illustrates how L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- stands out due to its unique combination of properties derived from both tryptophan's biological significance and the enhancements provided by the sulfonyl group.

Future Directions

Research into L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is still emerging. Potential areas for future investigation include:

  • Therapeutic Applications : Further studies could elucidate its role in treating mood disorders or enhancing cognitive functions.
  • Mechanistic Studies : Understanding how this compound interacts with various molecular targets could provide insights into new therapeutic strategies.
  • Safety and Toxicity Assessments : Given its association with EMS in historical contexts, comprehensive safety evaluations are critical as research progresses.

Q & A

Basic Research Question

  • Storage : Keep in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to light .
  • Safety : Use PPE (gloves, goggles) due to irritant properties. Work in a fume hood to minimize inhalation of sulfonamide dust .
  • Stability Testing : Monitor degradation via LC-MS every 6 months. Acidic conditions (pH <3) accelerate decomposition .

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